molecular formula C22H23NO4 B12309178 2-(Fmoc-amino)-4-cyclopropylbutanoic acid

2-(Fmoc-amino)-4-cyclopropylbutanoic acid

Cat. No.: B12309178
M. Wt: 365.4 g/mol
InChI Key: RFARSMCKSWZMRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Fmoc-amino)-4-cyclopropylbutanoic acid is a compound that features a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to an amino acid derivative. The Fmoc group is widely used in peptide synthesis due to its stability under acidic conditions and ease of removal under basic conditions. This compound is particularly interesting due to its cyclopropyl group, which can impart unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Fmoc-amino)-4-cyclopropylbutanoic acid typically involves the protection of the amino group with the Fmoc group. One common method involves reacting the amino acid with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as diisopropylethylamine (DIPEA). The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at room temperature .

Industrial Production Methods

Industrial production of Fmoc-protected amino acids often employs solid-phase peptide synthesis (SPPS). This method allows for the efficient and scalable production of peptides and amino acid derivatives. The process involves anchoring the amino acid to a solid resin, followed by sequential addition of Fmoc-protected amino acids .

Chemical Reactions Analysis

Types of Reactions

2-(Fmoc-amino)-4-cyclopropylbutanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO₄, OsO₄, CrO₃ in pyridine.

    Reduction: H₂/Ni, H₂/Rh, Zn/HCl.

    Substitution: LiAlH₄, NaBH₄, RLi, RMgX.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Fmoc-amino)-4-cyclopropylbutanoic acid is unique due to the presence of the cyclopropyl group, which can impart distinct chemical properties and reactivity compared to other Fmoc-protected amino acids. This makes it particularly useful in the synthesis of peptides with specific structural and functional characteristics .

Properties

Molecular Formula

C22H23NO4

Molecular Weight

365.4 g/mol

IUPAC Name

4-cyclopropyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid

InChI

InChI=1S/C22H23NO4/c24-21(25)20(12-11-14-9-10-14)23-22(26)27-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,14,19-20H,9-13H2,(H,23,26)(H,24,25)

InChI Key

RFARSMCKSWZMRL-UHFFFAOYSA-N

Canonical SMILES

C1CC1CCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

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